Ethyl (2S,7aR)-2-fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL REL-(2S,8R)-2-FLUORO-1,2,3,5,6,7-HEXAHYDROPYRROLIZINE-8-CARBOXYLATE is a fluorinated pyrrolizine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL REL-(2S,8R)-2-FLUORO-1,2,3,5,6,7-HEXAHYDROPYRROLIZINE-8-CARBOXYLATE typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrrolizine precursor.
Fluorination: Introduction of the fluorine atom at the 2-position is achieved using fluorinating agents under controlled conditions.
Esterification: The carboxylate group is introduced through esterification reactions, often using ethyl alcohol and acid catalysts.
Stereoselective Synthesis: The stereochemistry is controlled using chiral catalysts or auxiliaries to ensure the desired (2S,8R) configuration.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions with optimized conditions for yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL REL-(2S,8R)-2-FLUORO-1,2,3,5,6,7-HEXAHYDROPYRROLIZINE-8-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Scientific Research Applications
ETHYL REL-(2S,8R)-2-FLUORO-1,2,3,5,6,7-HEXAHYDROPYRROLIZINE-8-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL REL-(2S,8R)-2-FLUORO-1,2,3,5,6,7-HEXAHYDROPYRROLIZINE-8-CARBOXYLATE involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity and selectivity towards enzymes or receptors. The compound may modulate biological pathways by inhibiting or activating specific proteins.
Comparison with Similar Compounds
Similar Compounds
- (2S,8R)-8-Methyl-2-decanol propanoate
- (S)-2-(Diphenylmethyl)-pyrrolidine
Uniqueness
ETHYL REL-(2S,8R)-2-FLUORO-1,2,3,5,6,7-HEXAHYDROPYRROLIZINE-8-CARBOXYLATE is unique due to its fluorine atom, which imparts distinct chemical and biological properties. The stereochemistry also plays a crucial role in its reactivity and interactions with biological targets.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C10H16FNO2 |
---|---|
Molecular Weight |
201.24 g/mol |
IUPAC Name |
ethyl (2S,8R)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate |
InChI |
InChI=1S/C10H16FNO2/c1-2-14-9(13)10-4-3-5-12(10)7-8(11)6-10/h8H,2-7H2,1H3/t8-,10+/m0/s1 |
InChI Key |
BJARZHUOZVOTQI-WCBMZHEXSA-N |
Isomeric SMILES |
CCOC(=O)[C@]12CCCN1C[C@H](C2)F |
Canonical SMILES |
CCOC(=O)C12CCCN1CC(C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.